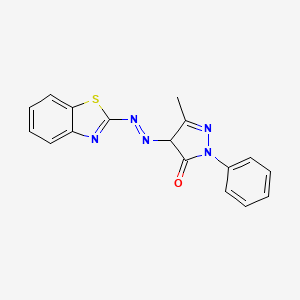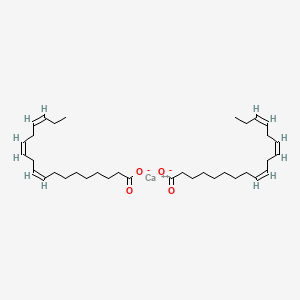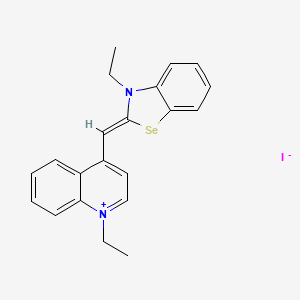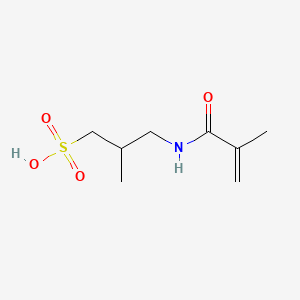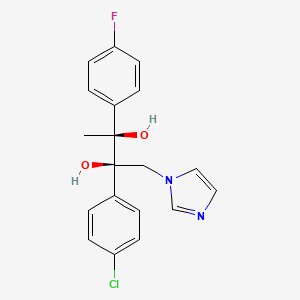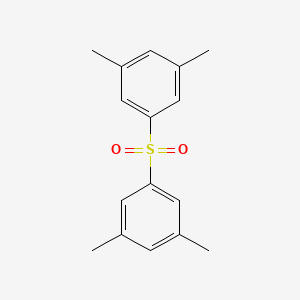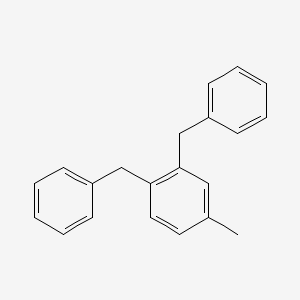
3,4-Dibenzyltoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.
Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Hydrogenation: Perhydro-3,4-dibenzyltoluene.
Oxidation: Benzylic alcohols and ketones.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
3,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrogen.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized as a heat transfer fluid and in hydrogen storage systems due to its stability and high hydrogen capacity
Mecanismo De Acción
The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .
Comparación Con Compuestos Similares
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,5-Dibenzyltoluene
Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .
Propiedades
Número CAS |
128753-30-0 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clave InChI |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


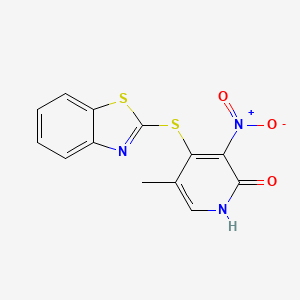
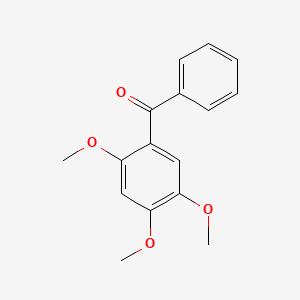
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
